Fenthion oxon sulfone
Overview
Description
Fenthion Oxon Sulfone Analysis
Fenthion oxon sulfone is a metabolite of the organophosphorus pesticide fenthion, which is widely used in agriculture and household settings. It is one of several oxidative derivatives of fenthion that can be formed through metabolic and environmental processes. Fenthion oxon sulfone is known for its acute toxicity and is a concern for human exposure, particularly through drinking water .
Synthesis Analysis
Fenthion and its derivatives, including fenthion oxon sulfone, can be synthesized through various metabolic and environmental pathways. In vitro studies using cytochrome P450 metabolism systems have shown that fenthion can be metabolized to produce fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone, with fenthion sulfoxide being the main product . Additionally, fenthion can be converted to fenthion oxon sulfone through chlorination in water purification systems .
Molecular Structure Analysis
The molecular structure of fenthion oxon sulfone and its related compounds has been studied using various mass spectrometry techniques. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) and ion trap mass spectrometry (IT-MS) have been employed to identify the degradation products of fenthion, including its sulfoxide and sulfone derivatives, with high accuracy and sensitivity .
Chemical Reactions Analysis
Fenthion and its derivatives undergo a range of chemical reactions in the environment. For instance, fenthion is rapidly oxidized to its sulfoxide and sulfone derivatives under the influence of sunlight and air . The degradation of fenthion and fenthion sulfoxide on grapes has been studied, showing that fenthion is quickly transformed into fenthion sulfoxide, which then decomposes at a much slower rate . Furthermore, the photodegradation of fenthion in aqueous solutions under UVB irradiation produces fenthion sulfoxide among other products .
Physical and Chemical Properties Analysis
The physical and chemical properties of fenthion and its derivatives are influenced by their interactions with environmental factors. The degradation kinetics of fenthion on grapes and in refrigerated storage have been investigated, revealing different half-lives and degradation rates depending on the conditions . The oxidative degradation of fensulfothion, a model organophosphorus compound, by hydroxyl radicals in aqueous medium has been studied, providing insights into the degradation mechanisms and kinetics of related compounds like fenthion oxon sulfone . Additionally, the determination of fenthion and fenthion-sulfoxide in olive oil and river water has been achieved using square-wave adsorptive-stripping voltammetry, highlighting the importance of sensitive detection methods for monitoring these compounds in the environment .
Scientific Research Applications
Environmental Impact and Risk Assessment
Fenthion oxon sulfone, a metabolite of the organophosphorus pesticide Fenthion, has been studied for its environmental impact, particularly in water systems. Tahara et al. (2010) found that Fenthion oxon sulfone showed the highest acute toxicity among its metabolites, raising concerns about human exposure through drinking water (Tahara et al., 2010).
Analytical Methods for Detection
A study by Lee and Kim (2020) developed an analytical method for detecting Fenthion and its metabolites, including Fenthion oxon sulfone, in various crops. This method is crucial for monitoring the presence of these compounds in the food supply (Lee & Kim, 2020).
Metabolism and Toxicity
Kitamura et al. (2003) investigated the metabolism and endocrine-disrupting actions of Fenthion and its compounds, including Fenthion oxon sulfone. The study highlighted the importance of understanding the metabolic pathways and potential health risks associated with these compounds (Kitamura et al., 2003).
Environmental Fate in Aquatic Systems
Kitamura et al. (2000) explored the whole-body metabolism of Fenthion in goldfish, including the formation of Fenthion oxon sulfone. This study is significant for understanding the environmental fate of Fenthion in aquatic systems (Kitamura et al., 2000).
Photodegradation and Environmental Safety
Hirahara et al. (2003) evaluated the photodegradation of Fenthion, including the formation of Fenthion oxon sulfone, under UVB irradiation. This research provides insights into the environmental safety and degradation pathways of Fenthion in natural waters (Hirahara et al., 2003).
Safety And Hazards
properties
IUPAC Name |
dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTHWSUXEOILTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161482 | |
Record name | Fenthion oxon sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenthion oxon sulfone | |
CAS RN |
14086-35-2 | |
Record name | Fenoxon sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14086-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenthion oxon sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014086352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenthion oxon sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonyl-3-methylphenyl dimethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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